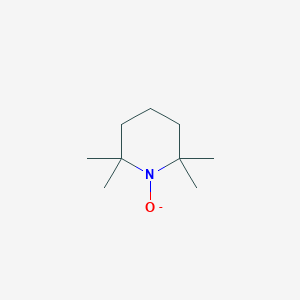
2,2,6,6-Tetramethyl-1-oxidopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-oxidopiperidine, also known as TEMPO, is a stable free radical and a member of the nitroxide family. It is widely used in organic synthesis as an oxidizing agent and has applications in various fields, including chemistry, biology, and medicine. TEMPO is known for its ability to undergo redox reactions, making it a valuable tool in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: TEMPO can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate . Another method involves the electrochemical preparation of TEMPO from 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .
Industrial Production Methods: In industrial settings, TEMPO is often produced through large-scale oxidation processes. One practical method involves the oxidation of primary alcohols to acids using TEMPO as a mediator. This method is simple and suitable for large-scale synthesis, making it an attractive option for industrial production .
Chemical Reactions Analysis
Types of Reactions: TEMPO undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, particularly for the oxidation of primary alcohols to aldehydes and ketones .
Common Reagents and Conditions: Common reagents used in TEMPO-mediated reactions include sodium hypochlorite (NaClO) and sodium chlorite (NaClO2). These reagents are often used in combination with TEMPO to achieve efficient oxidation of alcohols .
Major Products Formed: The major products formed from TEMPO-mediated reactions depend on the specific reaction conditions and substrates used. For example, the oxidation of primary alcohols typically yields aldehydes or carboxylic acids, while the oxidation of secondary alcohols yields ketones .
Scientific Research Applications
TEMPO has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various oxidation reactions. In biology, TEMPO has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, making it a potential therapeutic agent for neurological injuries . In medicine, TEMPO derivatives are being explored for their antioxidant properties and potential use in treating diseases associated with oxidative stress .
Mechanism of Action
TEMPO exerts its effects through redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . TEMPO’s ability to inhibit ferroptosis is attributed to its radical-trapping antioxidant activity, which prevents the accumulation of lethal lipid ROS in cell membranes .
Comparison with Similar Compounds
TEMPO is unique among nitroxide radicals due to its volatility and ability to act as a cell-protective agent from a physically distant location . Similar compounds include other nitroxide radicals such as 4-hydroxy-TEMPO and 4-acetamido-TEMPO, which also exhibit antioxidant properties but may differ in their specific applications and reactivity .
Properties
Molecular Formula |
C9H18NO- |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-oxidopiperidine |
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1 |
InChI Key |
XIRRFKUIGOYGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















